molecular formula C4H9NS B1641797 N-Methylpropanethioamide

N-Methylpropanethioamide

Cat. No.: B1641797
M. Wt: 103.19 g/mol
InChI Key: CAIQQOOSOKWLSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methylpropanethioamide (hypothetical structure: CH₃CH₂C(S)NHCH₃) is a thioamide derivative where the carbonyl oxygen in the amide group is replaced by sulfur. While direct data on this compound is absent in the provided evidence, its structural and functional analogs can be inferred from related compounds. Thioamides, in general, exhibit distinct chemical behavior compared to amides due to the polarizable C=S bond, which influences their reactivity, stability, and biological activity. For instance, N-Methylpropanamide (CH₃CH₂C(O)NHCH₃, CAS 1187-58-2), a closely related amide, has a molecular formula of C₄H₉NO and an average mass of 87.122 g/mol . Replacing the oxygen with sulfur would increase the molecular mass (theoretical ~103.18 g/mol for C₄H₉NS) and alter physicochemical properties such as solubility and thermal stability.

Properties

Molecular Formula

C4H9NS

Molecular Weight

103.19 g/mol

IUPAC Name

N-methylpropanethioamide

InChI

InChI=1S/C4H9NS/c1-3-4(6)5-2/h3H2,1-2H3,(H,5,6)

InChI Key

CAIQQOOSOKWLSQ-UHFFFAOYSA-N

SMILES

CCC(=S)NC

Canonical SMILES

CCC(=S)NC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

a. N-Methylpropanamide (Amide Analog)

  • Structure : CH₃CH₂C(O)NHCH₃
  • Molecular Formula: C₄H₉NO
  • Average Mass : 87.122 g/mol
  • Key Properties : Higher stability due to the strong C=O bond; lower nucleophilicity compared to thioamides. Used in pharmaceutical intermediates .

b. 2-(4-Methoxybenzenethio)propanamide (Thioamide with Aromatic Substituent)

  • Structure : Contains a 4-methoxybenzenethio group attached to propanamide.
  • Synthesis: Prepared via nucleophilic substitution of 2-chloropropanamide with 4-methoxybenzenethiol in ethanol .
  • Key Properties : Enhanced electronic effects from the aromatic substituent, increasing reactivity in coupling reactions.

c. N,N-Dimethyl-2-(4-methoxybenzenethio)propanamide (N,N-Dimethyl Thioamide)

  • Structure : Similar to the above but with N,N-dimethyl substitution.
  • Synthesis : Derived from N,N-dimethyl-2-chloropropanamide and 4-methoxybenzenethiol .
  • Key Properties: Steric hindrance from dimethyl groups reduces reaction rates compared to non-alkylated analogs.
Physicochemical and Reactivity Differences
Property N-Methylpropanamide Hypothetical N-Methylpropanethioamide 2-(4-Methoxybenzenethio)propanamide
Functional Group C=O C=S C=S with aromatic substituent
Molecular Mass (g/mol) 87.122 ~103.18 (theoretical) ~241.33 (estimated)
Stability High Moderate (prone to oxidation) Moderate (stabilized by aromatic group)
Synthesis Method Not specified Likely via thiol-amide substitution Substitution of chloroamide with thiol
Applications Pharmaceutical intermediates Potential in metal chelation Medicinal chemistry (e.g., kinase inhibitors)

Key Observations :

  • Reactivity : Thioamides (C=S) are more nucleophilic than amides (C=O), enabling participation in metal coordination and radical reactions. For example, highlights thioamides as precursors in biomolecular chemistry due to their sulfur-mediated reactivity .
  • Stability : The weaker C-S bond in thioamides reduces thermal stability compared to amides. However, aromatic substituents (e.g., 4-methoxybenzenethio) can enhance stability through resonance effects .
  • Synthetic Routes : Thioamides are typically synthesized via substitution reactions, as seen in , where chloroamide precursors react with thiols under basic conditions .

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